molecular formula C14H19N4Se B12294218 N'-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide CAS No. 79514-45-7

N'-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide

Katalognummer: B12294218
CAS-Nummer: 79514-45-7
Molekulargewicht: 322.30 g/mol
InChI-Schlüssel: BVQKTESASXWFEC-KWOQVVRBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyridine ring, an azepane ring, and a selenohydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide typically involves the condensation reaction between 2-acetylpyridine and 1-azepanecarboselenohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to DNA via groove binding, which affects the DNA structure and function . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide is unique due to the presence of the azepane ring and the selenohydrazide group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

79514-45-7

Molekularformel

C14H19N4Se

Molekulargewicht

322.30 g/mol

InChI

InChI=1S/C14H19N4Se/c1-12(13-8-4-5-9-15-13)16-17-14(19)18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3/b16-12+,17-14-

InChI-Schlüssel

BVQKTESASXWFEC-KWOQVVRBSA-N

Isomerische SMILES

C/C(=N\N=C(\N1CCCCCC1)/[Se])/C2=CC=CC=N2

Kanonische SMILES

CC(=NN=C(N1CCCCCC1)[Se])C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.